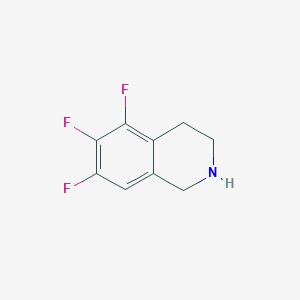

5,6,7-三氟-1,2,3,4-四氢异喹啉

描述

5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline (THIQ), which is a large group of natural products. THIQ and its analogs, including the trifluoro derivative, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been explored in various studies. One strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization . Another approach involves a visible-light-driven, thiolate-catalysed carboxylation of azine C (sp2)–H bonds using CO2 .Molecular Structure Analysis

The molecular structure of 5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline is similar to that of other tetrahydroisoquinoline derivatives, with the addition of three fluorine atoms at positions 5, 6, and 7 .Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives, including the trifluoro derivative, can undergo various chemical reactions. For instance, they can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . They can also undergo catalytic carboxylation with CO2, a sustainable and economic strategy to produce valuable carboxylic acids .科学研究应用

合成和功能化:研究表明,1,2,3,4-四氢异喹啉可以由烯胺酮合成并进一步功能化。例如,Tietze、Schimpf 和 Wichmann (1992) 证明了 6,7-二甲氧基-1,2,3,4-四氢异喹啉的合成及其向甲氧羰基衍生物的转化 (Tietze、Schimpf 和 Wichmann,1992)。

催化环化:如 Bombrun 和 Sageot (1997) 所示,1-亚甲基-1,2,3,4-四氢异喹啉的钯催化环化可用于构建功能化的杂环 (Bombrun 和 Sageot,1997)。

抑制效力和选择性:Grunewald 等人。(2006) 发现氟化的 1,2,3,4-四氢异喹啉可以成为有效的抑制剂,其选择性受其氟化程度的影响,在生化背景下很有用 (Grunewald 等人,2006)。

区域选择性氟化:Hou、Higashiya 和 Fuchigami (1997) 的研究证明了异喹啉衍生物的有效区域选择性氟化 (Hou、Higashiya 和 Fuchigami,1997)。

化学相互作用:Gurskaya、Selivanova 和 Shteingarts (2012) 探索了全氟化喹啉与钠和钾酰胺的相互作用 (Gurskaya、Selivanova 和 Shteingarts,2012)。

立体选择性合成:Bravo 等人。(1998) 合成了对映体纯的四氢异喹啉生物碱,显示了立体选择性在化学合成中的重要性 (Bravo 等人,1998)。

量子拓扑研究:Bagryanskaya 等人。(2008) 对部分氟化的喹啉晶体进行了 X 射线和量子拓扑研究,强调了分子间相互作用的重要性 (Bagryanskaya 等人,2008)。

合成中的催化:Chandrasekhar 等人。(2009) 使用三(五氟苯基)硼烷作为催化剂合成各种衍生物,包括四氢异喹啉衍生物 (Chandrasekhar、Khatun、Rajesh 和 Raji Reddy,2009)。

未来方向

The future directions in the research of 5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline and similar compounds could involve further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in treating various diseases .

作用机制

Target of Action

5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinolines (THIQ), which are known to be important structural motifs of various natural products and therapeutic lead compounds . THIQs with a stereogenic center at position C (1) are key fragments of a diverse range of alkaloids and bioactive molecules . They are known to function as antineuroinflammatory agents .

Mode of Action

Thiqs are known to undergo reactions involving the isomerization of an iminium intermediate . This process could potentially influence the interaction of 5,6,7-Trifluoro-1,2,3,4-tetrahydroisoquinoline with its targets.

Biochemical Pathways

Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that they may interact with multiple biochemical pathways.

Result of Action

Given the known biological activities of thiq derivatives, it can be inferred that this compound may have significant effects on cellular processes related to neuroinflammation and other neurological disorders .

属性

IUPAC Name |

5,6,7-trifluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N/c10-7-3-5-4-13-2-1-6(5)8(11)9(7)12/h3,13H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDGXIRCRZNHOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C(=C21)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

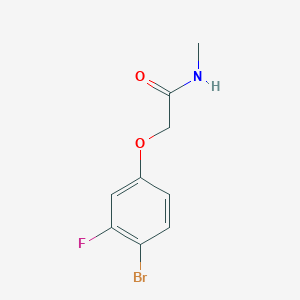

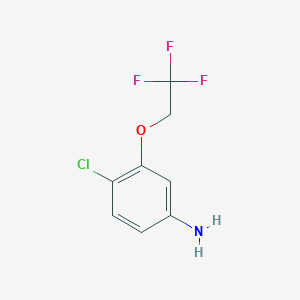

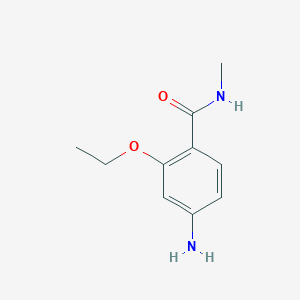

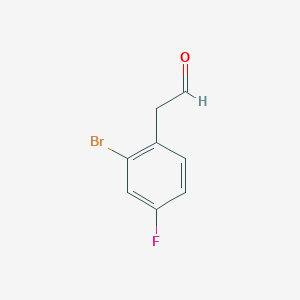

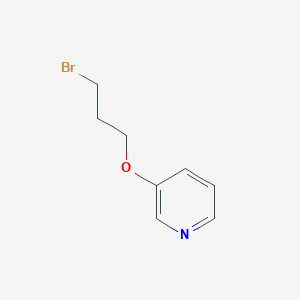

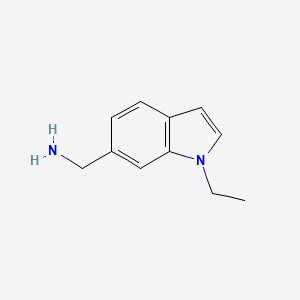

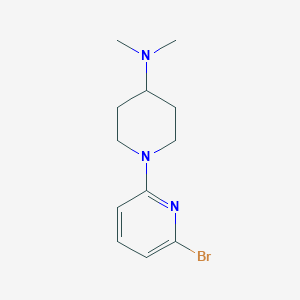

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1399916.png)

![Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate](/img/structure/B1399919.png)

![[3-(2,3-Difluorophenyl)phenyl]methanamine](/img/structure/B1399927.png)

![Ethyl[(5-fluoropyridin-3-yl)methyl]amine](/img/structure/B1399929.png)